molecular formula C28H45N5S2 B2601055 N-(1-adamantyl)-4-(2-{[(1-adamantylamino)carbothioyl]amino}ethyl)tetrahydro-1(2H)-pyrazinecarbothioamide CAS No. 866038-34-8

N-(1-adamantyl)-4-(2-{[(1-adamantylamino)carbothioyl]amino}ethyl)tetrahydro-1(2H)-pyrazinecarbothioamide

Cat. No.: B2601055
CAS No.: 866038-34-8
M. Wt: 515.82
InChI Key: MMKNOTUTLUGISW-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-4-(2-{[(1-adamantylamino)carbothioyl]amino}ethyl)tetrahydro-1(2H)-pyrazinecarbothioamide is a useful research compound. Its molecular formula is C28H45N5S2 and its molecular weight is 515.82. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Hypoglycemic Activities

Adamantane derivatives, including carbothioamide compounds, have been investigated for their antimicrobial properties against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. Certain compounds have demonstrated potent antibacterial activity. Additionally, some derivatives exhibited oral hypoglycemic activity in diabetic rats, suggesting potential applications in managing diabetes through the modulation of serum glucose levels (Al-Abdullah et al., 2015).

Synthesis of Novel Heterocyclic Rings

Research into the reactivity of N-substituted hydrazinecarbothioamides with various reagents has led to the creation of novel heterocyclic rings. These compounds are characterized by their unique structures and potential for further chemical modifications, highlighting the versatility of adamantane and carbothioamide derivatives in synthesizing complex organic molecules (Aly et al., 2018).

Antiviral Activity

Adamantane-containing compounds have been synthesized and tested for their antiviral properties, particularly against the smallpox vaccine virus. Notable activity was observed in certain derivatives, underscoring the potential of adamantane-based molecules in developing new antiviral agents (Moiseev et al., 2012).

Properties

IUPAC Name

N-(1-adamantyl)-4-[2-(1-adamantylcarbamothioylamino)ethyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45N5S2/c34-25(30-27-13-19-7-20(14-27)9-21(8-19)15-27)29-1-2-32-3-5-33(6-4-32)26(35)31-28-16-22-10-23(17-28)12-24(11-22)18-28/h19-24H,1-18H2,(H,31,35)(H2,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKNOTUTLUGISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=S)NC23CC4CC(C2)CC(C4)C3)C(=S)NC56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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